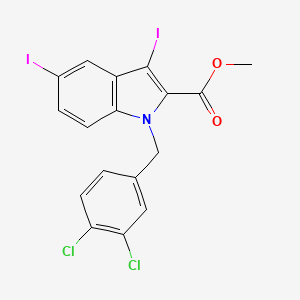

methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Métodos De Preparación

The synthesis of methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of Halogens: The diiodo groups can be introduced via electrophilic iodination using iodine and an oxidizing agent.

Benzylation: The 3,4-dichlorobenzyl group can be added through a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the ester group can be hydrolyzed to a carboxylic acid under basic conditions.

Nucleophilic Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate has demonstrated significant antitumor activity in vitro. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

- In Vitro Studies : Research conducted by the National Cancer Institute (NCI) indicated that this compound exhibits a high level of cytotoxicity against human tumor cells, with mean GI50 values suggesting effective growth inhibition at low concentrations .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate halogenation and esterification processes.

Synthetic Route Overview

- Starting Materials : The synthesis begins with readily available indole derivatives.

- Halogenation : The introduction of iodine and chlorine is achieved through electrophilic aromatic substitution reactions.

- Esterification : The final step involves reacting the resulting acid with methanol in the presence of an acid catalyst to form the methyl ester.

This multi-step synthesis allows for the incorporation of various functional groups that can be modified for enhanced biological activity.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

- Case Study 1 : A study published in Molecules highlighted the compound's potential as a lead candidate for developing new anticancer agents due to its favorable pharmacokinetic properties .

- Case Study 2 : Another research effort focused on the molecular docking studies of this compound, revealing strong binding affinities to key proteins involved in cancer progression .

Mecanismo De Acción

The mechanism of action of methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of halogens and the ester group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparación Con Compuestos Similares

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Lysergic acid diethylamide (LSD): A potent hallucinogen.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C17H11Cl2I2NO2

- Molar Mass : 585.99 g/mol

- CAS Number : 866149-87-3

The compound's biological activity is primarily attributed to its structural features, particularly the indole nucleus and the carboxylate group. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. Specifically, studies have shown that derivatives of indole-2-carboxylic acids can inhibit viral integrases, which are critical for the replication of viruses such as HIV.

Key Findings:

- Integrase Inhibition : Research indicates that the indole core and the carboxyl group of this compound can chelate metal ions essential for integrase activity, thereby inhibiting viral DNA integration. This interaction is crucial for developing antiviral therapies targeting HIV .

- Antiviral Activity : The compound has been evaluated for its inhibitory effects on HIV-1 integrase with promising results. For instance, structural modifications on the indole scaffold have led to derivatives with significantly improved IC50 values (half-maximal inhibitory concentration), suggesting enhanced antiviral potency .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its derivatives:

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | HIV-1 Integrase | 32.37 | Initial compound evaluation |

| Derivative 20a | HIV-1 Integrase | 0.13 | Optimized structure with enhanced binding |

| Derivative 4a | HIV-1 Integrase | 10.06 | Improved activity through structural modification |

Case Studies

Several studies have focused on the antiviral properties of indole derivatives:

- Study on Integrase Inhibitors : A study demonstrated that introducing hydrophobic substituents at specific positions on the indole ring significantly enhanced the inhibitory activity against HIV integrase. The optimized derivatives exhibited IC50 values ranging from 0.13 μM to 6.85 μM, indicating a substantial increase in potency compared to the parent compound .

- Molecular Docking Studies : Molecular docking analyses have provided insights into how these compounds interact with the integrase active site. The binding conformations suggest that specific modifications can lead to stronger interactions with key amino acids in the active site, thereby improving inhibitory efficacy .

Propiedades

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2I2NO2/c1-24-17(23)16-15(21)11-7-10(20)3-5-14(11)22(16)8-9-2-4-12(18)13(19)6-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKIUVKIKQDUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2I2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.